5-(Pentafluorobenzoylamino)Fluorescein

Descripción general

Descripción

5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) is a thiol-reactive molecule that was synthesized to improve the detection limits and specificity of the assays for glutathione S-transferase (GST) activity and glutathione (GSH) . The β-glucosidase substrate, 5-(pentafluorobenzoylamino)fluorescein di-Β-D-glucopyranoside (PFB-FDGlu), yields the green-fluorescent PFB-F dye, which appears to localize to endosomal and lysosomal compartments when loaded into cells by pinocytosis .

Synthesis Analysis

PFB-F was synthesized to improve the detection limits and specificity of the assays for GST activity and GSH . A rapid assay method to measure GSH concentration or GST activity and the simultaneous analysis of multiple samples is possible because the glutathione adduct, GS-TFB-F, is separated from PFB-F by thin-layer chromatography (TLC) and can be quantitated by a fluorescence scanner .Molecular Structure Analysis

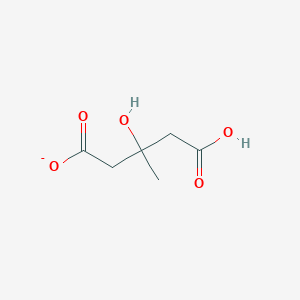

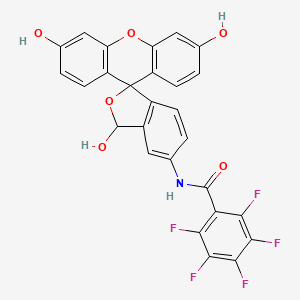

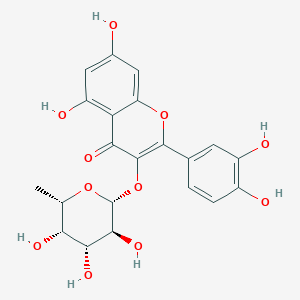

The molecular formula of PFB-F is C27H14F5NO6 . The exact mass and monoisotopic mass are 543.07412798 g/mol . The structure of PFB-F includes a pentafluorobenzoyl group attached to a fluorescein molecule .Chemical Reactions Analysis

PFB-F is a substrate for the enzyme GST. In the presence of GST, PFB-F reacts with GSH to form a glutathione adduct, GS-TFB-F . This reaction is used to measure GSH concentration or GST activity .Physical And Chemical Properties Analysis

PFB-F has a molecular weight of 543.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The topological polar surface area is 108 Ų .Aplicaciones Científicas De Investigación

Cellular Imaging

5-(Pentafluorobenzoylamino)Fluorescein is used in cellular imaging due to its fluorescent properties . It yields a green-fluorescent dye when used as a substrate, which can be detected using fluorescence microscopy .

Flow Cytometry

Flow cytometry, a technique used to measure physical and chemical characteristics of cells, also utilizes 5-(Pentafluorobenzoylamino)Fluorescein . The compound’s fluorescence allows for the detection and measurement of specific cellular components .

Endosomal and Lysosomal Tracking

The compound localizes to endosomal and lysosomal compartments when loaded into cells by pinocytosis . This makes it useful for tracking these organelles within cells .

Enzyme and Protein Activity Assays

5-(Pentafluorobenzoylamino)Fluorescein is used in enzyme and protein activity assays . It serves as a substrate for certain enzymes, and its fluorescence allows for the detection and quantification of enzymatic activity .

Immunofluorescence Staining and Detection

The compound is used in immunofluorescence staining and detection . Its fluorescence can be used to label and visualize specific proteins or other molecules within cells .

Glutathione Concentration and Activity Measurement

Protein Assays & Analysis

The compound is used in protein assays and analysis . Its fluorescence can be used to detect and quantify specific proteins within a sample .

Glycosidase, Neuraminidase, and Related Enzyme Activity

5-(Pentafluorobenzoylamino)Fluorescein is used to study the activity of glycosidase, neuraminidase, and related enzymes . It serves as a substrate for these enzymes, and its fluorescence allows for the detection and quantification of enzymatic activity .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluoro-N-(3,3',6'-trihydroxyspiro[3H-2-benzofuran-1,9'-xanthene]-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F5NO6/c28-20-19(21(29)23(31)24(32)22(20)30)25(36)33-10-1-4-14-13(7-10)26(37)39-27(14)15-5-2-11(34)8-17(15)38-18-9-12(35)3-6-16(18)27/h1-9,26,34-35,37H,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIMMVOZOJXJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415521 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pentafluorobenzoylamino)Fluorescein | |

CAS RN |

209540-56-7 | |

| Record name | 5-(Pentafluorobenzoylamino)Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-(Pentafluorobenzoylamino)Fluorescein interact with its target, and what are the downstream effects?

A: 5-(Pentafluorobenzoylamino)Fluorescein (PFB-F) acts as a substrate for the enzyme glutathione S-transferase (GST) and reacts specifically with glutathione (GSH). [, , ] This reaction forms a fluorescent adduct, GS-TFB-F, which can be separated from unreacted PFB-F using thin-layer chromatography (TLC) and quantified by a fluorescence scanner. [] This interaction allows for the determination of both GSH concentration and GST activity. [] The specificity of PFB-F for GSH has been demonstrated by the minimal adduct formation observed with cysteine and β-galactosidase compared to GSH. []

Q2: What are the applications of 5-(Pentafluorobenzoylamino)Fluorescein in studying lysosomal function?

A: PFB-F plays a crucial role in investigating lysosomal enzyme activity, particularly glucocerebrosidase (GCase). One application involves its use in a flow cytometry-based assay to measure GCase activity within human monocytes. [] In this method, the cell-permeable GCase substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) is cleaved by GCase, releasing the green-fluorescent PFB-F dye. This fluorescence, detectable by flow cytometry, directly correlates with GCase activity. []

Q3: Can you provide information on the analytical methods used to characterize and quantify 5-(Pentafluorobenzoylamino)Fluorescein and its reaction products?

A: Thin-layer chromatography (TLC) serves as a primary method for separating the fluorescent adduct GS-TFB-F from unreacted PFB-F. [] Following separation, a fluorescence scanner quantifies the GS-TFB-F, allowing for the determination of both GSH concentration and GST activity. [] Additionally, High-performance liquid chromatography (HPLC) has been employed to analyze reaction mixtures containing cell lysates. [] The HPLC profiles clearly show two main peaks representing GS-TFB-F and unreacted PFB-F, further confirming the selectivity of PFB-F for GSH. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)